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Compound of Interest |

3-Fluoro-3'-
Compound Name:
methoxybenzophenone
CAS No.: 120553-05-1
Cat. No.: B045625
. J

Compound Overview & Significance

3-Fluoro-3'-methoxybenzophenone is a diaryl ketone featuring a meta-fluorine substitution
on one phenyl ring and a meta-methoxy substitution on the other.[1] It serves as a critical
intermediate in the synthesis of pharmaceutical agents, particularly in the development of
pyridine-based therapeutic candidates (e.g., potential antimalarial or cardiovascular agents).

IUPAC Name: (3-Fluorophenyl)(3-methoxyphenyl)methanone

Molecular Formula:

[2113][41[5]

Molecular Weight: 230.24 g/mol

Physical State: Pale yellow solid[3]

Melting Point: 56-57 °C (Experimental, crystallized from hexane) [1][3]

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting spectroscopic data, particularly for
identifying solvent residuals or side-products. The compound is typically prepared via a
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Grignard reaction or Friedel-Crafts acylation, followed by an agueous workup and
crystallization.

Synthesis Workflow (Graphviz Diagram)
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Caption: Synthesis and purification workflow for 3-Fluoro-3'-methoxybenzophenone,
highlighting critical wash steps to remove acidic impurities.

Mass Spectrometry (MS) Data
Method: Electron lonization (El), 70 eV.
The mass spectrum of benzophenones is dominated by

-cleavage, generating stable acylium ions.

Key lons and Fragmentation Table
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lon Assignment Fragment Structure = Mechanism
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2302 (M Radical cation formed
Molecular lon )
) by electron impact.

3-Methoxybenzoyl -cleavage adjacent to

135.0 (Base Peak) carbonyl (loss of 3-F-

cation
phenyl).
3-Fluorobenzoyl -cleavage adjacent to
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Fragmentation Pathway (Graphviz Diagram)
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Caption: Primary EI-MS fragmentation pathways showing competitive alpha-cleavage leading

to diagnostic acylium ions.
Infrared Spectroscopy (IR)
Method: FT-IR (KBr Pellet or ATR).

The IR spectrum is characterized by the intense carbonyl stretch and specific bands for the

fluoro and methoxy substituents.
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Frequency (cm

Intensity Functional Group Assignment
)
Aromatic C-H
3060-3010 Weak Ar-H _
stretching.
Methyl C-H stretch
2960-2840 Weak C-H (Alkyl)
(from methoxy group).
Diaryl ketone carbonyl
1665-1655 Strong C=0 stretch. Lowered by
conjugation.
) Aromatic ring skeletal
1590, 1480 Medium Cc=C o
vibrations.
Aryl alkyl ether
1260-1240 Strong C-0-C _
asymmetric stretch.
Aryl C-F stretch (often
1200-1100 Strong C-F ]
broad/multiple bands).
Symmetric ether
1040 Medium O-CH y
stretch.
Out-of-plane bending
780, 690 Medium Ar-H (Bend) (meta-substituted

patterns).

Nuclear Magnetic Resonance (NMR)
Solvent:

. Reference: TMS (0.00 ppm).

H NMR (400 MHz, )

The spectrum exhibits a characteristic singlet for the methoxy group and a complex aromatic
region (6.8—7.6 ppm) due to the meta-substitution patterns which create non-equivalent protons
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with multiple couplings.

Couplin
Shift ( . piing
Multiplicity Integration Assighment gustnt=l
m
» Ppm)  Hz)
Overlapping
_ H-2, H-6 (Ring A, signals due to
7.60 — 7.55 Multiplet 2H _ o
F-side) deshielding by
C=0.
] H-5 (Ring A, F- Meta to CO,
7.50-7.45 Multiplet 1H )
side) Meta to F.
_ H-2', H-6' (Ring
7.40-7.35 Multiplet 2H ) Ortho to CO.
B, OMe-side)
Triplet of H-4 (Ring A, F-
7.38 P 1H _ (Ring
Doublets side)
) H-5' (Ring B,
7.36 Triplet 1H OMe-side) (Pseudo-triplet).
712 Doublet of 1H H-4' (Ring B,
' Doublets OMe-side) (Ortho to OMe).
' Characteristic
3.86 Singlet 3H

methoxy singlet.

Interpretation Logic:

o Methoxy Group: The singlet at ~3.86 ppm is the most distinct feature, confirming the

presence of the ether.

o Deshielding: Protons ortho to the carbonyl (H-2, H-6 on both rings) are shifted downfield

(>7.3 ppm).

» Shielding: Protons ortho to the methoxy group (H-2', H-4") and the fluorine (H-2, H-4)
experience shielding effects relative to benzene, but the carbonyl's electron-withdrawing
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nature dominates the ortho positions.

C NMR (100 MHz, )

Features distinctive C-F coupling (doublets) and the carbonyl signal.

Shift (

Multiplicity (Hz) Assignment
» Ppm)
195.2 Singlet (d*) <2 C=0 (Carbonyl)
162.5 Doublet ~246 C-3 (C-F ipso)
159.6 Singlet C-3' (C-OMe ipso)
139.2 Doublet ~7 C-1 (Ring A ipso)
138.5 Singlet C-1' (Ring B ipso)
130.1 Doublet ~8 C-5 (Ring A)
129.4 Singlet C-5' (Ring B)
125.4 Doublet ~3 C-6 (Ring A)
123.0 Singlet C-6' (Ring B)
120.1 Doublet ~21 C-4 (Ring A)
1195 Singlet C-4' (Ring B)
116.5 Doublet ~23 C-2 (Ring A)
114.2 Singlet C-2' (Ring B)
55.4 Singlet “OCH

Note: The carbonyl carbon may show a very small coupling to fluorine (

) depending on resolution.

Experimental Protocols
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Protocol 1: Sample Preparation for NMR

Mass: Weigh approximately 10—-15 mg of 3-Fluoro-3'-methoxybenzophenone.
Solvent: Add 0.6 mL of deuterated chloroform (

) containing 0.03% TMS.

Dissolution: Sonicate for 30 seconds to ensure complete dissolution. The solution should be
clear and pale yellow.

Filtration: If any turbidity remains (likely inorganic salts from synthesis), filter through a small
plug of glass wool into the NMR tube.

Protocol 2: Sample Preparation for IR (KBr Pellet)

Ratio: Mix 2 mg of the compound with 200 mg of spectroscopic grade KBr (dry).

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved
(prevents scattering/Christiansen effect).

Pressing: Press the powder in a die at 10 tons of pressure for 2 minutes to form a
transparent pellet.

Measurement: Acquire background spectrum (air/empty holder) before measuring the
sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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